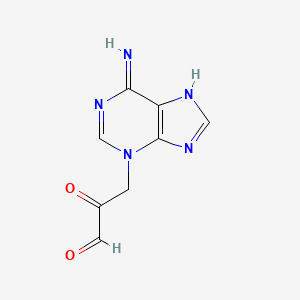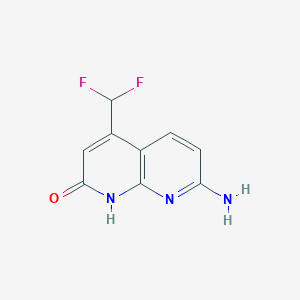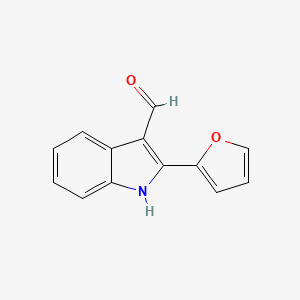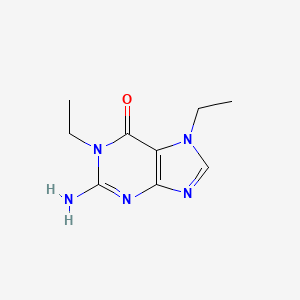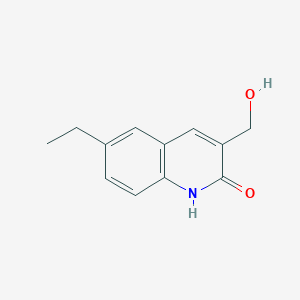
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester is an organic compound with a complex structure. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in the synthesis of other chemicals and has significant importance in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester typically involves the esterification of 2-Propenoic acid with 3-(2-hydroxy-5-methylphenyl) ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, ethyl ester
- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, ethyl ester
- 2-Propenoic acid, 3-(4-hydroxy-3-methylphenyl)-, ethyl ester
Uniqueness
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its hydroxyl and methyl groups play a crucial role in its behavior in chemical reactions and its applications in various fields.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-hydroxy-5-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)7-5-10-8-9(2)4-6-11(10)13/h4-8,13H,3H2,1-2H3/b7-5+ |
Clave InChI |
GDGVXAAOAIPKTO-FNORWQNLSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C=CC(=C1)C)O |
SMILES canónico |
CCOC(=O)C=CC1=C(C=CC(=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11893955.png)
